molecular formula C7H13NO4S B13181066 N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide

Cat. No.: B13181066
M. Wt: 207.25 g/mol
InChI Key: RLOHUHNWUFGDHB-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide: is a chemical compound with a unique structure that includes a thiolane ring with a sulfone group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a thiolane derivative with a suitable amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfone group can be reduced to a sulfide or thiol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in studying cellular processes and pathways.

Medicine: The compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be used in the development of new drugs for treating various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
  • 3-amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide hydrochloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride

Comparison: Compared to these similar compounds, N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the presence of the hydroxy group on the thiolane ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical and biological applications.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C7H13NO4S/c1-2-7(10)8-5-3-13(11,12)4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10)

InChI Key

RLOHUHNWUFGDHB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CS(=O)(=O)CC1O

Origin of Product

United States

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